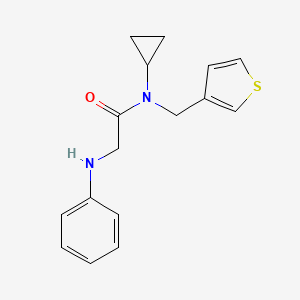![molecular formula C15H24N2O4 B7587200 (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide, also known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of the more well-known substance, 2,5-dimethoxy-4-methylamphetamine (DOM), and is structurally similar to other amphetamines such as MDMA and MDA. TMA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
作用機序
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased feelings of euphoria, empathy, and sociability. (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide also has a stimulant effect, which can lead to increased energy, focus, and motivation.
Biochemical and Physiological Effects:
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause sweating and dehydration. (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been shown to have a low potential for toxicity and is generally well-tolerated in humans.
実験室実験の利点と制限
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide is a controlled substance and requires special permits for use in lab experiments. It also has psychoactive effects, which can make it difficult to control for variables in experiments.
将来の方向性
There are a number of future directions for research on (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of interest is its effects on the central nervous system, particularly its interactions with neurotransmitters such as serotonin and dopamine. There is also interest in developing analogs of (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide that have improved therapeutic properties and reduced side effects. Overall, (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide is a promising area of research that has the potential to lead to new treatments for a variety of conditions.
合成法
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide can be synthesized through a multi-step process involving the reaction of various reagents and starting materials. The most common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This compound is then reduced with sodium borohydride to form the corresponding amine, which is then acetylated and subsequently reduced with lithium aluminum hydride to produce (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide.
科学的研究の応用
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has anti-inflammatory properties and may be effective in treating conditions such as arthritis and multiple sclerosis. In addition, (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-9(2)14(16)15(18)17-8-10-6-12(20-4)13(21-5)7-11(10)19-3/h6-7,9,14H,8,16H2,1-5H3,(H,17,18)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMMKEWJBQJKPJ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=C(C=C1OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC(=C(C=C1OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)

![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)




![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587241.png)